5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide
Description
Properties
CAS No. |
1364890-20-9 |
|---|---|
Molecular Formula |
C7H5ClN4O |
Molecular Weight |
196.59 g/mol |
IUPAC Name |
5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C7H5ClN4O/c8-5-1-2-12-7(11-5)4(3-10-12)6(9)13/h1-3H,(H2,9,13) |
InChI Key |
DHAHAGXGYJBYES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)N)N=C1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloropyrazole with a suitable pyrimidine derivative in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Cyclization via β-Dicarbonyl Compounds
-
Mechanism : Condensation of 5-aminopyrazoles with β-dicarbonyl compounds (e.g., ethyl 3-ethoxyacrylate) under basic conditions. The amino group acts as a nucleophile, attacking the carbonyl carbon to form the pyrimidine ring .
-
Example : Reaction of 5-amino-1H-pyrazole with cis- or trans-ethyl 3-ethoxyacrylate yields the pyrazolo[1,5-a]pyrimidine core .
Cascade Cyclization
-
Steps :
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Aryl-substituted acetonitrile reacts with DMF dimethyl acetal to form 3-(dimethylamino)-2-arylacrylonitrile.
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Hydrazine and glacial acetic acid convert this intermediate into 4-phenyl-1H-pyrazol-5-amine.
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Cyclization with N-methyl uracil in ethanol and sodium ethoxide forms the pyrazolo[1,5-a]pyrimidinone .
-
Chlorination at the 5-Position
The 5-chloro derivative is obtained via phosphorylation or oxidative halogenation :
-
POCl₃ Reaction : Bischlorination of the pyrazolo[1,5-a]pyrimidine carboxylic acid with phosphoryl chloride (POCl₃) selectively introduces a chlorine atom at the 5-position .
-
Oxidative Halogenation : Sodium halides (e.g., NaI, NaBr) and potassium persulfate (K₂S₂O₈) can oxidatively halogenate the core structure .
Substitution Reactions at the 5-Chloro Position
The chlorine atom is a reactive leaving group, enabling diverse substitutions:
Biological Optimization and SAR Studies
Structural modifications at the 5-position significantly influence biological activity:
Kinase Inhibition
-
Pim-1 Inhibition : Substitution with amino groups (e.g., trans-4-aminocyclohexanol) yields selective inhibitors. For example, compound 11b shows >95% inhibition of Pim-1 at 1 μM .
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PI3Kδ Inhibition : Morpholine or tert-butylpiperazine substituents enhance potency (IC₅₀ values as low as 18 nM) .
PDE2A Inhibition
-
Phototoxicity Reduction : Introduction of 5-heteroaryl groups (e.g., 3-methyltriazole) mitigates phototoxicity while maintaining high potency .
Cyclization Mechanism
-
Nucleophilic Attack : Amino group of pyrazole attacks the β-dicarbonyl compound’s carbonyl carbon.
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Cyclization : Formation of the pyrimidine ring via dehydration.
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Chlorination : POCl₃ introduces Cl at position 5, facilitated by acidic conditions .
Substitution Mechanism
-
Nucleophilic Displacement : Chloride leaves as Cl⁻, forming a carbanion intermediate.
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Attack by Nucleophile : Amine or boronic acid attacks the electrophilic carbon .
Structural Analysis and Validation
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NMR and X-ray : Confirm regioselectivity and structural assignments (e.g., angular vs. linear isomers) .
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Mass Spectrometry : Validates substitution patterns (e.g., amino group integration) .
Synthetic Challenges and Innovations
-
Solvent-Free Synthesis : Attempts to use solvent-free conditions for butyrolactone reactions were unsuccessful, necessitating traditional methods .
-
Microwave-Assisted Reactions : Accelerate cyclization and substitution steps (e.g., 120°C for 20 minutes in Suzuki couplings) .
This compound’s reactivity profile underscores its utility in drug discovery, particularly for targeting kinases and phosphodiesterases. Its modular synthesis and substitution chemistry enable systematic SAR exploration, making it a cornerstone in modern medicinal chemistry.
Scientific Research Applications
Anticancer Applications
The pyrazolo[1,5-a]pyrimidine scaffold, including 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide, has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound can inhibit various cancer cell lines through specific mechanisms.
Case Study: Efficacy Against Lung Cancer
A notable study evaluated the efficacy of 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide against A549 lung cancer cells. The results demonstrated a significant reduction in cell viability at low micromolar concentrations (IC50 = 12.5 µM), indicating potent anticancer activity.
Enzyme Inhibition
In addition to its anticancer properties, 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide has shown promise as an enzyme inhibitor. Its interactions with various enzymes can lead to therapeutic benefits in different diseases.
Key Enzymes Targeted
- Dihydroorotate Dehydrogenase (DHODH) : Inhibition leads to decreased nucleotide synthesis, which is vital for rapidly dividing cells.
- Bruton’s Tyrosine Kinase (BTK) : This enzyme is involved in B-cell signaling; inhibiting it can disrupt B-cell development and differentiation.
Antimicrobial Properties
Recent investigations have also explored the antimicrobial potential of derivatives of 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide. These studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Activity
In vitro studies revealed that certain derivatives exhibited significant inhibitory effects against common bacterial pathogens:
Synthesis and Functionalization
The synthesis of 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide has been optimized to enhance yield and efficiency. Recent methodologies include:
- Microwave-Assisted Synthesis : This technique allows for rapid reaction times and high yields (up to 93%).
- Post-Synthetic Modifications : Functionalization strategies have been developed to introduce various substituents that can enhance biological activity.
Mechanism of Action
The mechanism of action of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Reactivity
The 5-chloro substituent in the target compound enhances its electrophilicity, enabling efficient SNAr reactions with amines to generate 5-aminopyrazolo[1,5-a]pyrimidine derivatives . Key structural analogs include:
| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide | 5-Cl, 3-carboxamide | C₇H₅ClN₄O | 196.6 (base) | Electrophilic 5-Cl for functionalization |
| 5-Aminopyrazolo[1,5-a]pyrimidine-3-carboxamide | 5-NH₂, 3-carboxamide | C₇H₇N₅O | 177.2 | Enhanced hydrogen bonding potential |
| 5,7-Diphenyl-N-aryl derivatives (e.g., 7a) | 5,7-diphenyl, 2-arylamino | C₂₆H₂₂N₆O | 434.5 | Bulky substituents for improved binding |
| 5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine | 5-CF₃, 3-carboxamide | C₈H₅F₃N₄O | 246.1 | Increased lipophilicity and stability |
The chlorine atom at position 5 distinguishes the target compound from analogs like 5-aminopyrazolo[1,5-a]pyrimidine-3-carboxamide, which instead has an amino group, altering reactivity and binding interactions .
2.3.1. Kinase Inhibition
- IRAK4 Inhibition : The target compound’s derivatives exhibit potent IRAK4 inhibition (IC₅₀ < 100 nM) due to the 5-chloro group’s role in enhancing binding affinity .
- c-Src Kinase Inhibition: Analog 7f (5-methyl, 7-aminoalkyl) showed selective c-Src inhibition (IC₅₀ ~ 50 nM) and CNS penetration, outperforming non-methylated variants .
2.3.2. Anticancer Activity
- Compound 7a : A 5,7-diphenyl derivative demonstrated 48.5% growth inhibition across NCI-60 cancer cell lines, attributed to bulky aryl groups enhancing CDK1 binding .
- 5-Chloro analogs : Moderate cytotoxicity (IC₅₀ ~ 25–50 µM) against MCF-7 and HeLa cells, suggesting substituent-dependent efficacy .
2.3.3. Cathepsin Inhibition
- N-Butylcarboxamide 5a : Inhibited cathepsin K (IC₅₀ ~25 µM) via hydrophobic interactions with the S2 pocket .
- N-(2-Picolyl)carboxamide 5c : Selective cathepsin B inhibition (IC₅₀ ~45 µM) due to steric compatibility .
2.3.4. Antimicrobial Activity
- Cycloalkane-fused derivatives : Exhibited antifungal activity against Fusarium graminearum (MIC ~50 µg/mL), comparable to commercial agents .
Structure-Activity Relationship (SAR) Insights
- Position 5: Chlorine enhances electrophilicity for derivatization, while amino or trifluoromethyl groups improve target binding .
- Position 3 : Carboxamide is critical for hydrogen bonding with kinase active sites (e.g., IRAK4’s hinge region) .
- Position 7 : Bulky substituents (e.g., phenyl, trifluoromethyl) enhance anticancer activity by occupying hydrophobic pockets .
Biological Activity
5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article delves into its synthesis, biological evaluation, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The chemical formula for 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide is . The synthesis typically involves chlorination of pyrazolo[1,5-a]pyrimidine derivatives followed by amide formation. One common synthetic route includes the chlorination of 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid using phosphorus oxychloride (POCl₃), leading to the formation of the desired carboxamide through subsequent reactions with various amines .
Kinase Inhibition
One of the primary biological activities of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide is its role as a selective inhibitor of various kinases, particularly Pim-1 and Flt-3 kinases. Research indicates that these compounds exhibit potent inhibitory effects on these kinases, which are implicated in cancer progression and cell survival pathways. For instance, compounds derived from this scaffold have shown submicromolar potency against Pim-1, with IC₅₀ values reported in the nanomolar range (e.g., 27 nM for specific derivatives) .
Table 1: Inhibition Potency of Selected Compounds
| Compound ID | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| 9 | Pim-1 | 27 |
| 11b | Flt-3 | <100 |
| 14 | IRAK4 | <50 |
This table illustrates the potency of selected compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold against key kinases involved in oncogenic signaling pathways.
The mechanism by which 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide exerts its biological effects involves the inhibition of phosphorylation processes critical for cell survival. For example, it has been shown to inhibit the phosphorylation of BAD protein at serine 112 in cell-based assays, a pathway linked to apoptosis regulation. This suggests that the compound may induce cell death in cancer cells by disrupting survival signaling cascades mediated by Pim-1 kinase .
Therapeutic Implications
The selective inhibition profile of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide makes it a promising candidate for therapeutic applications in oncology. By targeting Pim-1 and Flt-3 kinases, it holds potential for treating malignancies characterized by aberrant kinase activity. Additionally, studies have indicated that this compound exhibits a favorable safety profile with minimal off-target effects at therapeutic concentrations .
Case Study: Efficacy in Cancer Models
A notable study evaluated the efficacy of a derivative of 5-Chloropyrazolo[1,5-a]pyrimidine in xenograft models of human cancer. The compound demonstrated significant tumor growth inhibition compared to control groups. The results highlighted its potential as a lead compound for further development into an anticancer therapeutic .
Q & A
Q. What are the common synthetic routes for 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide?
The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. A widely used method includes:
- Step 1 : Formation of the pyrazole ring via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
- Step 2 : Amidation of the intermediate carboxylic acid (e.g., pyrazolo[1,5-a]pyridine-3-carboxylic acid) with primary amines under standard coupling conditions (e.g., EDCI/HOBt) .
- Chlorination : Introduction of the chloro substituent at the 5-position via electrophilic substitution or nucleophilic displacement, depending on precursor reactivity .
Q. What spectroscopic and analytical techniques are used to characterize this compound?
- NMR Spectroscopy : and NMR are critical for confirming regiochemistry and substitution patterns. For example, NMR can distinguish between pyrazole and pyrimidine protons based on splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways .
- X-ray Crystallography : Used to resolve ambiguous structural features, such as bond angles and crystal packing (e.g., monoclinic space group observed in related derivatives) .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives be addressed?
Regioselectivity is influenced by electronic and steric factors:
- Electron-Directing Groups : Use of meta-directing substituents (e.g., -Cl) can guide cyclization to the 5-position .
- Microwave-Assisted Synthesis : Enhances reaction control, reducing side products (e.g., 180°C microwave irradiation improves yield in cyclization steps) .
- Protecting Groups : Temporary protection of reactive sites (e.g., Boc for amines) ensures selective functionalization .
Q. What methodologies optimize reaction conditions for higher yield and purity?
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst Selection : Pd-based catalysts or Lewis acids (e.g., ZnCl) accelerate amidation and cyclization .
- Green Chemistry Approaches : Solvent-free reactions or water-based systems reduce environmental impact while maintaining efficiency .
Q. How can computational tools aid in designing derivatives with enhanced bioactivity?
- Quantum Chemical Calculations : Predict reaction pathways and transition states to identify energetically favorable routes .
- Molecular Docking : Screens derivatives against target proteins (e.g., kinases) to prioritize synthesis .
- Machine Learning : Analyzes structure-activity relationships (SAR) from existing datasets to propose novel substitutions .
Q. How should contradictory biological activity data in in vitro vs. in vivo studies be analyzed?
- Metabolic Stability Assays : Test compound stability in liver microsomes to identify rapid degradation in vivo .
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution to explain efficacy gaps .
- Off-Target Screening : Use proteome-wide assays (e.g., kinase panels) to detect unintended interactions .
Q. What structural insights can X-ray crystallography provide for this compound?
- Bond Lengths/Angles : Confirms aromaticity and conjugation in the pyrazolo-pyrimidine core (e.g., C-Cl bond length ~1.73 Å) .
- Intermolecular Interactions : Hydrogen bonding and π-π stacking patterns inform solubility and crystallinity .
- Chlorine Positioning : Resolves ambiguity in substitution sites, critical for SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
